Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-[(2-aminoacetyl)amino]-3-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13;/h4-6H,3,7,13H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTXELCQLTUWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1606132-23-3 | |
| Record name | Benzoic acid, 4-[(2-aminoacetyl)amino]-3-methoxy-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1606132-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(ethoxycarbonyl)-2-methoxyanilino]-2-oxoethan-1-aminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry and Cancer Treatment
MDM2 Inhibition:
Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride has been identified as a selective small-molecule antagonist of the MDM2 protein. MDM2 is known to inhibit the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and preventing tumor formation. By inhibiting MDM2, this compound can activate the p53 pathway, promoting apoptosis in cells with oncogenic mutations . This mechanism positions it as a promising candidate for cancer therapies targeting tumors that express high levels of MDM2.
Case Studies:
- A study highlighted its synthesis and characterization, demonstrating an effective yield and purity suitable for further pharmacological testing. The compound's ability to induce apoptosis in cancer cell lines was noted, suggesting its potential as an anticancer agent .
Gastroprotective Effects
Antioxidant Activity:
Research has indicated that this compound exhibits significant antioxidant properties. In animal models, it has shown protective effects against ethanol-induced gastric mucosal lesions. The compound enhances gastric wall mucus production, increases the pH level of gastric contents, and reduces oxidative stress markers such as malondialdehyde (MDA) .
Study Findings:
- In a controlled study involving rats, the administration of this compound resulted in reduced gastric lesions and improved histological parameters, including decreased submucosal edema and leucocyte infiltration . These findings underscore its potential utility in treating gastric ulcers and related gastrointestinal disorders.
Biochemical Research Tool
Applications in Drug Development:
The compound serves as a valuable tool in biochemical research for studying protein interactions and cellular pathways. Its role as an MDM2 antagonist can aid researchers in understanding the dynamics of the p53 pathway and its implications in cancer biology.
Synthesis and Characterization:
The synthesis of this compound involves several steps that ensure high purity and yield. Techniques such as NMR spectroscopy and HPLC are commonly employed to characterize the compound during the synthesis process .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Treatment | MDM2 antagonist promoting p53 activation | Induces apoptosis in oncogenic cells |
| Gastroprotective Effects | Reduces gastric lesions; enhances mucus production | Significant antioxidant activity; protects gastric mucosa |
| Biochemical Research Tool | Useful for studying protein interactions and cellular pathways | Aids in understanding p53 dynamics |
Mechanism of Action
The mechanism by which Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride and related compounds:
Key Observations :
- Bioactivity: The phenylacetamido group in Methyl (S)-4-(2-amino-2-phenylacetamido) benzoate HCl () confers broader antimicrobial activity, whereas the simpler aminoacetamido group in the target compound may favor protease selectivity .
Physicochemical Properties
Thermal stability and solubility vary significantly among analogues:
Thermal Behavior : Transition metal complexes of 3-methoxybenzoate (e.g., Mn, Cu) exhibit higher decomposition temperatures due to ionic/covalent metal-ligand interactions, whereas the target compound’s organic structure limits thermal resilience .
Biological Activity
Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Overview
This compound is a derivative of benzoic acid and belongs to a class of compounds that exhibit various pharmacological properties. Its structure includes an aminoacetamido group, which is crucial for its interaction with biological targets.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the interaction between the MDM2 protein and the tumor suppressor protein p53. This inhibition leads to the activation of the p53 pathway, which is essential for cellular responses to stress and DNA damage, promoting apoptosis in cancer cells that harbor oncogenic mutations .
1. Anticancer Properties
Research indicates that this compound acts as a selective small-molecule antagonist of MDM2. By disrupting the MDM2-p53 interaction, it facilitates the accumulation of p53, leading to:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis : Increased levels of p53 trigger apoptotic pathways in tumor cells, effectively reducing tumor growth .
2. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via p53 |
| A549 (Lung Cancer) | 8.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.0 | Activation of p53-mediated pathways |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile with partial responses observed in a subset of patients.
- Case Study 2 : A comparative study against standard chemotherapeutic agents showed that this compound had enhanced efficacy in inducing apoptosis in resistant cancer cell lines .
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the bioavailability of this compound. For instance, modifications to its chemical structure have been explored to improve its pharmacokinetic properties while maintaining its biological activity.
Safety Profile
Toxicity assessments have shown that the compound has a low risk for genotoxicity and other adverse effects at therapeutic doses. Long-term studies are ongoing to evaluate its chronic toxicity and potential side effects in various populations .
Preparation Methods
Preparation of the Intermediate
A critical intermediate is 4-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methoxybenzoic acid methyl or ethyl ester. This compound is synthesized by amidation of a 3-methoxybenzoate derivative with a suitably protected aminoacetyl reagent.
- The starting methyl or ethyl 4-amino-3-methoxybenzoate is reacted with a protected aminoacetyl chloride or equivalent reagent under controlled temperature (often 0 °C to room temperature) in an inert atmosphere such as nitrogen.
- Triethylamine or another base is added to neutralize the formed acid and drive the reaction.
- The reaction mixture is stirred for a specific time (e.g., 45 minutes to several hours) to ensure completion.
This step yields the Boc-protected aminoacetamido benzoate ester, which is isolated by extraction and purification.
Deprotection to Yield Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Hydrochloride
The Boc protecting group is removed by treatment with concentrated hydrochloric acid in an organic solvent such as ethyl acetate. The reaction conditions are mild, typically at room temperature overnight.
- The Boc-protected intermediate (e.g., 11.83 g, 35 mmol) is dissolved in ethyl acetate (100 mL).
- Concentrated hydrochloric acid (7.0 mL) is added, and the mixture is stirred overnight at ambient temperature.
- The resulting precipitate is filtered and washed with ethyl acetate to remove impurities.
- The solid is dried under vacuum to afford the hydrochloride salt of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate as a white solid.
Yield: Approximately 55-60% based on the intermediate used.
Alternative Synthetic Route via Bromoacetamido Intermediate
Another documented method involves the synthesis of methyl 4-(2-bromoacetamido)-3-methoxybenzoate, which is then converted to the aminoacetamido derivative by ammonolysis.
- Methyl 4-amino-3-methoxybenzoate is reacted with 2-bromoacetyl bromide in dichloromethane at 0 °C in the presence of triethylamine.
- After stirring and workup, the bromoacetamido intermediate is isolated.
- This intermediate is then treated with aqueous ammonia in ethanol at room temperature for several hours.
- The aminoacetamido product is extracted, washed, dried, and isolated.
This route yields methyl 4-(2-aminoacetamido)-3-methoxybenzoate with high purity and good yield (around 86%).
Purification Techniques
Purification of the final hydrochloride salt or intermediates is typically achieved by:
- Filtration and washing of precipitates.
- Recrystallization from suitable solvents such as ethyl acetate.
- Column chromatography on silica gel if further purification is necessary.
These methods ensure removal of residual starting materials, by-products, and solvents.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Product |
|---|---|---|---|---|---|---|
| Amidation to Boc-protected intermediate | 4-amino-3-methoxybenzoate + Boc-aminoacetyl chloride + Et3N | DCM | 0 °C to RT | 45 min - 16 h | - | Boc-protected 4-(2-aminoacetamido)-3-methoxybenzoate ester |
| Boc deprotection | Concentrated HCl | Ethyl acetate | Room temperature | Overnight | ~55-60 | This compound |
| Bromoacetamido intermediate synthesis | 4-amino-3-methoxybenzoate + 2-bromoacetyl bromide + Et3N | DCM | 0 °C | 45 min | - | Methyl 4-(2-bromoacetamido)-3-methoxybenzoate |
| Aminolysis to aminoacetamido derivative | Bromoacetamido intermediate + NH3 (aq) | EtOH | Room temperature | 5 hours | ~86 | Methyl 4-(2-aminoacetamido)-3-methoxybenzoate |
Research Findings and Analytical Data
- The hydrochloride salt form improves the compound’s stability and handling.
- Proton NMR data confirm the presence of characteristic peaks for the methoxy groups, amide NH, and amino protons.
- Mass spectrometry confirms molecular ion peaks consistent with the calculated molecular weight.
- The described methods are reproducible and scalable for laboratory synthesis.
Q & A
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
- Methodological Answer :
- Analog Synthesis : Modify the methoxy position (e.g., 4-methoxy vs. 3-methoxy) and compare bioactivity .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using 3D-QSAR models (e.g., CoMFA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
